1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-2-3-11-23(19,20)18-8-6-12(7-9-18)14-16-17-15(22-14)13-5-4-10-21-13/h4-5,10,12H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXLPEYAWWATPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises three primary components:
- Piperidine core functionalized at the 1-position with a butane-1-sulfonyl group.
- 1,3,4-Thiadiazole ring substituted at the 5-position with a furan-2-yl moiety.
- Covalent linkage between the piperidine’s 4-position and the thiadiazole’s 2-position.
Retrosynthetic disconnections suggest two parallel pathways:
- Pathway A : Late-stage coupling of pre-formed 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine with a sulfonylated piperidine derivative.
- Pathway B : Sequential construction of the thiadiazole ring on a pre-functionalized piperidine scaffold.
Synthesis of 5-(Furan-2-yl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is synthesized via cyclodehydration of furan-2-carboxylic acid derivatives, as demonstrated in multiple studies.
Cyclodehydration Protocol
A mixture of furan-2-carboxylic acid (1a, 3.00 mmol) and thiosemicarbazide (3.00 mmol) in phosphorus oxychloride (10 mL) is stirred at 80–90°C for 1 hour. Subsequent hydrolysis and basification yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (2a) as a crystalline solid.
Optimization Insights
Introduction of the butane-1-sulfonyl group proceeds via nucleophilic substitution at the piperidine nitrogen.
Sulfonylation Reaction
Piperidine (1.0 equiv) is treated with butane-1-sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by triethylamine (2.0 equiv) at 0°C to room temperature. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:2), yielding 1-(butane-1-sulfonyl)piperidine as a colorless oil.
Critical Parameters
Coupling Strategies for Piperidine-Thiadiazole Conjugation
The C–N bond between piperidine and thiadiazole is forged via two principal methods:
Nucleophilic Aromatic Substitution (NAS)
4-Bromo-1-(butane-1-sulfonyl)piperidine (3a) reacts with 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (2a) in N-methylpyrrolidone (NMP) at 140°C for 16 hours, using N-ethyldiisopropylamine (DIPEA) as a base.
Mechanistic Considerations
Integrated Synthetic Route
Combining the above steps, the optimal pathway proceeds as follows:
Chemical Reactions Analysis
1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anti-inflammatory properties . Studies have shown that derivatives of thiadiazole compounds often exhibit significant biological activity, which can be attributed to their ability to interact with biological targets through various mechanisms.
Case Study: Antimicrobial Activity
A study focusing on the synthesis and evaluation of thiadiazole derivatives indicated that compounds similar to 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine demonstrated notable antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for antibiotic agents.
Anticancer Research
Recent investigations have highlighted the potential of this compound in anticancer therapies . The furan and thiadiazole moieties are known to contribute to cytotoxic activity against cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies assessing the cytotoxic effects of related compounds showed that they could induce apoptosis in cancer cell lines. The presence of the piperidine ring enhances solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.
Neurological Applications
The piperidine structure is often associated with compounds that exhibit neurological activity . Research into similar structures has suggested potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
Compounds with a piperidine backbone have been evaluated for their neuroprotective properties. Preliminary results indicate that they may help mitigate oxidative stress in neuronal cells, suggesting a possible therapeutic role in conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Comparison
- Thiadiazole vs. Oxadiazole : The target compound’s 1,3,4-thiadiazole core may exhibit enhanced electron-withdrawing properties and metabolic stability compared to oxadiazole derivatives due to sulfur’s larger atomic radius and polarizability . Oxadiazoles, however, are often easier to synthesize and have broader solubility profiles .
- Furan-2-yl: The furan substituent may contribute to π-π stacking interactions in biological targets, similar to phenyl or benzodioxin groups in analogs .
Biological Activity
1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a compound of significant interest due to its potential biological activities. The combination of a piperidine structure with a thiadiazole moiety suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various biological activities including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anticancer Properties : Potential in inhibiting tumor growth.
- Antidiabetic Effects : Modulation of glucose metabolism.
The synthesis of this compound involves several steps that include the formation of the thiadiazole ring and subsequent functionalization with piperidine and butane sulfonyl groups. The mechanism of action is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes linked to disease pathways.
- Receptor Modulation : Interacting with cellular receptors to elicit physiological responses.
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles demonstrate significant antimicrobial properties. For instance:
- Compounds derived from the 1,3,4-thiadiazole scaffold have shown Minimum Inhibitory Concentrations (MIC) as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential has been highlighted with several studies indicating that thiadiazole derivatives can inhibit cancer cell proliferation. For example:
- A study indicated an IC50 value of around 2.14 µM for a related compound in inhibiting cancer cell lines .
Antidiabetic Effects
The sulfonamide moiety contributes to antidiabetic activity by enhancing insulin sensitivity and reducing blood sugar levels. Comparative studies show that certain derivatives outperform standard treatments such as glibenclamide .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
